molecular formula C29H24F3N3O2 B303795 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303795
M. Wt: 503.5 g/mol
InChI Key: RGUSTXFAWRTROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. BTK is also involved in the activation of other immune cells, such as macrophages and dendritic cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding pocket of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of B cells and other immune cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the activity of immune checkpoint inhibitors, which are a new class of cancer therapies that target the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic efficacy.

Future Directions

There are several potential future directions for the development of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia, where BTK signaling is critical for tumor growth and survival. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK signaling is involved in the activation of immune cells and the production of inflammatory cytokines. Additionally, BTK inhibitors may have a role in combination therapy with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

Synthesis Methods

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The key steps in the synthesis include the formation of a pyridine ring, the introduction of a trifluoromethyl group, and the construction of the quinoline ring system. The final product is obtained in high yield and purity using standard purification techniques.

Scientific Research Applications

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide selectively inhibits BTK and blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration. In vivo studies have demonstrated that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can suppress tumor growth and improve survival in various mouse models of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C29H24F3N3O2

Molecular Weight

503.5 g/mol

IUPAC Name

2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F3N3O2/c1-17-25(28(37)35-22-12-6-5-11-21(22)29(30,31)32)26(19-10-7-13-33-16-19)27-23(34-17)14-20(15-24(27)36)18-8-3-2-4-9-18/h2-13,16,20,26,34H,14-15H2,1H3,(H,35,37)

InChI Key

RGUSTXFAWRTROG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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